molecular formula C8H14N2O B14686266 1-Cyclohex-2-en-1-yl-3-methylurea CAS No. 33024-57-6

1-Cyclohex-2-en-1-yl-3-methylurea

Katalognummer: B14686266
CAS-Nummer: 33024-57-6
Molekulargewicht: 154.21 g/mol
InChI-Schlüssel: LWBYYQZEHUBFER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohex-2-en-1-yl-3-methylurea is an organic compound with a molecular formula of C8H14N2O This compound features a cyclohexene ring substituted with a urea moiety, making it a unique structure in organic chemistry

Vorbereitungsmethoden

The synthesis of 1-Cyclohex-2-en-1-yl-3-methylurea can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-amine with isocyanates under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Chemischer Reaktionen

1-Cyclohex-2-en-1-yl-3-methylurea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or thiols replace the urea group, forming new compounds.

    Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to yield cyclohex-2-en-1-amine and urea.

Wissenschaftliche Forschungsanwendungen

1-Cyclohex-2-en-1-yl-3-methylurea has several scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-Cyclohex-2-en-1-yl-3-methylurea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexene ring can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.

Eigenschaften

CAS-Nummer

33024-57-6

Molekularformel

C8H14N2O

Molekulargewicht

154.21 g/mol

IUPAC-Name

1-cyclohex-2-en-1-yl-3-methylurea

InChI

InChI=1S/C8H14N2O/c1-9-8(11)10-7-5-3-2-4-6-7/h3,5,7H,2,4,6H2,1H3,(H2,9,10,11)

InChI-Schlüssel

LWBYYQZEHUBFER-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)NC1CCCC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.